3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20012797
InChI: InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3
SMILES:
Molecular Formula: C26H22O5
Molecular Weight: 414.4 g/mol

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

CAS No.:

Cat. No.: VC20012797

Molecular Formula: C26H22O5

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate -

Specification

Molecular Formula C26H22O5
Molecular Weight 414.4 g/mol
IUPAC Name (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate
Standard InChI InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3
Standard InChI Key STLBLJVOPDVDMF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s structure centers on a 2H-chromen-2-one (coumarin) scaffold, a bicyclic framework comprising a benzene ring fused to a pyrone moiety. Key modifications include:

  • 3-Benzyl group: A phenylmethyl substituent at position 3, enhancing lipophilicity and potential interaction with hydrophobic protein pockets .

  • 4,8-Dimethyl groups: Methyl groups at positions 4 and 8, which influence electronic effects and steric hindrance .

  • 7-Oxy-3-methoxybenzoate ester: A 3-methoxybenzoic acid esterified at position 7, introducing polarizable methoxy and carbonyl groups that may modulate solubility and hydrogen-bonding capacity .

The molecular formula C26H22O5\text{C}_{26}\text{H}_{22}\text{O}_5 reflects a balance between aromaticity (benzyl and coumarin rings) and polar functionality (ester and methoxy groups). The mono-isotopic mass of 414.1467 Da and average mass of 414.457 g/mol were confirmed via high-resolution mass spectrometry .

Physicochemical and Computational Properties

Computational analyses predict a LogP value of ~3.5, indicating moderate lipophilicity suitable for membrane permeability . The molecule’s polar surface area (PSA) of 65.7 Ų, calculated from three ester oxygens and one methoxy oxygen, suggests limited blood-brain barrier penetration . Hydrogen-bond acceptor (HBA) and donor (HBD) counts are 5 and 0, respectively, aligning with Lipinski’s Rule of Five for druglikeness .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC26H22O5\text{C}_{26}\text{H}_{22}\text{O}_5
Molecular weight (g/mol)414.457
LogP3.5 (predicted)
Polar surface area65.7 Ų
HBA/HBD5/0

Synthetic Routes and Methodological Considerations

Proposed Synthesis Strategy

While no explicit synthesis for this compound is documented, analogous coumarin esters are typically synthesized via:

  • Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

  • Esterification: Steglich esterification using 3-methoxybenzoic acid and DCC/DMAP, coupling to the 7-hydroxy group of the intermediate coumarin.

  • Benzylation: Alkylation at position 3 using benzyl bromide in the presence of a base like K₂CO₃ .

Reaction monitoring via TLC and purification by column chromatography would be critical, given the structural complexity. Yield optimization may require protecting group strategies for the 7-hydroxy position prior to benzylation.

Analytical Validation

Post-synthesis characterization would involve:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester linkage.

  • Mass spectrometry: HRMS to verify molecular ion peaks and fragmentation patterns .

  • X-ray crystallography: If crystalline, to resolve spatial arrangement of the benzyl and ester groups .

CompoundActivity (IC₅₀)TargetSource
3-Benzyl-4-methyl-2-oxo derivative12.3 µM (Anticancer)Topoisomerase II
7-Oxy-methoxybenzoate analog8.7 µg/mL (Antibacterial)S. aureus
4,8-Dimethylcoumarin45% inhibition (COX-2)Inflammation

Pharmacokinetic Profiling

The compound’s ester linkage may confer prodrug potential, with hydrolysis in vivo releasing 3-methoxybenzoic acid and the parent coumarin. Plasma stability assays would be necessary to evaluate metabolic susceptibility .

Comparative Analysis with Structural Analogs

Substituent-Driven Divergence

Replacing the 3-methoxybenzoate with a 4-methoxybenzyloxy group (as in) reduces molecular weight to 400.5 g/mol and increases LogP to ~4.0, enhancing CNS penetration potential. Conversely, sulfonate derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability .

Functional Group Impact on Bioavailability

  • Methoxybenzoate vs. sulfonate: The ester in offers slower hydrolysis than the sulfonate in , prolonging half-life .

  • Benzyl vs. methyl: 3-Benzyl substitution in vs. 4-methyl in alters steric bulk, affecting target binding .

Industrial and Research Applications

Pharmaceutical Development

This compound’s modular structure makes it a candidate for:

  • Antineoplastic agents: As a topoisomerase inhibitor scaffold.

  • Antiseptic coatings: Leveraging antimicrobial properties for medical devices.

Chemical Biology Probes

Fluorescent tagging of the coumarin core could yield protease-sensitive probes for real-time enzyme activity monitoring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator